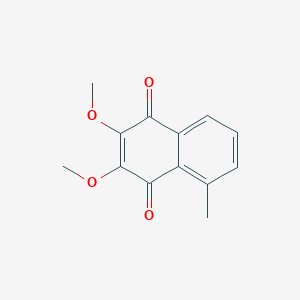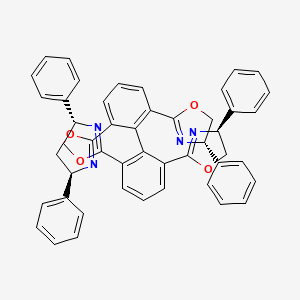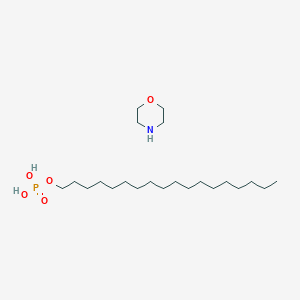
morpholine;octadecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine;octadecyl dihydrogen phosphate is a compound formed by the combination of morpholine and octadecyl dihydrogen phosphate. Morpholine is an organic chemical compound with the chemical formula O(C₂H₄)₂NH, featuring both amine and ether functional groups . Octadecyl dihydrogen phosphate, on the other hand, is a long-chain alkyl phosphate ester. The combination of these two compounds results in a unique substance with various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine;octadecyl dihydrogen phosphate typically involves the reaction of morpholine with octadecyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine;octadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Morpholine;octadecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of morpholine;octadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds such as morpholine hydrochloride, 4-morpholinopropane sulphonic acid, and 4-acetylmorpholine share structural similarities with morpholine;octadecyl dihydrogen phosphate.
Octadecyl derivatives: Compounds like octadecylamine and octadecyl alcohol are similar in terms of the long alkyl chain.
Uniqueness
This compound is unique due to its combination of morpholine and octadecyl dihydrogen phosphate, which imparts distinct physicochemical properties and a wide range of applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
65151-79-3 |
|---|---|
Fórmula molecular |
C22H48NO5P |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
morpholine;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-6-4-2-5-1/h2-18H2,1H3,(H2,19,20,21);5H,1-4H2 |
Clave InChI |
ILUZPJBIODEBLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Números CAS relacionados |
65151-80-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
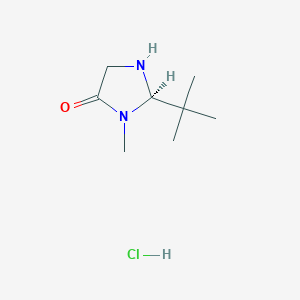

![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
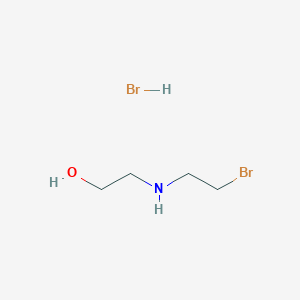
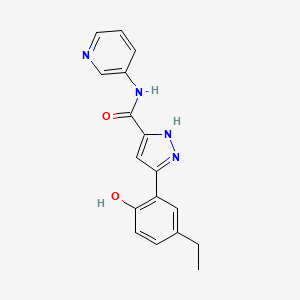
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
